tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-aminoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
MKXWMSTYBUMLOC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the morpholine nitrogen, enabling selective functionalization of the aminoethyl group. Acidic hydrolysis is the most common deprotection method:
After deprotection, the free morpholine nitrogen can participate in alkylation or acylation reactions.
Nucleophilic Substitution at the Aminoethyl Group
The primary amine undergoes nucleophilic reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT, 4 hrs | N-Acetyl derivative | 88 |
| Sulfonylation | Tosyl chloride, pyridine, RT, 6 hrs | N-Tosyl derivative | 82 |
| Reductive alkylation | Benzaldehyde, NaBH₃CN, MeOH, RT, 12 hrs | N-Benzyl derivative | 75 |
The Boc group remains intact under these conditions, enabling sequential functionalization .
Condensation Reactions
The amine reacts with carbonyl compounds to form imines or amides:
| Carbonyl Source | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Benzaldehyde | RT, 24 hrs (no catalyst) | Schiff base | 68 |
| Ethyl glyoxylate | MgSO₄, DCM, RT, 12 hrs | α-Ketoamide | 73 |
| Cyclohexanone | Ti(OiPr)₄, toluene, reflux, 8 hrs | Enamine | 65 |
These intermediates are valuable for synthesizing heterocycles or peptide mimics .
Oxidation and Reduction
The aminoethyl group and morpholine ring exhibit redox activity:
| Process | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Amine oxidation | m-CPBA, DCM, 0°C → RT, 6 hrs | Nitroso derivative | 58 |
| Borane reduction | BH₃·THF, THF, reflux, 3 hrs | Secondary alcohol (side chain) | 63 |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT, 4 hrs | Saturated morpholine ring (rare) | <10 |
Oxidation to nitroso derivatives is particularly useful for constructing NO-donor pharmacophores .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the morpholine ring undergoes structural changes:
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH <2 or >10) .
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutene from the Boc group .
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) show higher yields than in protic solvents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Morpholine Ring
Key structural analogs differ in substituent type, position, and stereochemistry. A comparative analysis is provided below:
Key Observations :
- Stereochemistry : The (R)-configuration in the target compound distinguishes it from (S)-enantiomers (e.g., ), which may exhibit divergent biological activity or synthetic utility .
- Functional Groups: Aminoethyl (target compound) vs. hydroxyethyl () substituents significantly alter reactivity and solubility. The amine enables salt formation (e.g., acetate, oxalate) for improved stability , while the hydroxyl group promotes hydrogen bonding .
- Halogenation: Iodomethyl derivatives () serve as versatile intermediates for cross-coupling reactions, unlike the aminoethyl analog .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Bioactive Intermediate: The aminoethyl group in the target compound is critical for interactions with biological targets (e.g., enzyme active sites) .
- Safety Profile: While the hydroxyethyl analog () carries hazards (H302: harmful if swallowed), the aminoethyl variant may pose risks associated with amine reactivity (e.g., skin irritation) .
- Commercial Availability : Supplied by vendors like ECHEMI and Combi-Blocks in >95% purity for research use .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate?
The compound is synthesized via multi-step organic reactions, often involving chiral auxiliaries or enantioselective catalysis to achieve the (R)-configuration. Key steps include:
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during synthesis, followed by selective deprotection under acidic conditions (e.g., HCl/dioxane) .
- Morpholine Ring Formation : Cyclization reactions using reagents like triethylamine or tetrahydrofuran (THF) as solvents under mild conditions .
- Aminoethyl Sidechain Installation : Alkylation or reductive amination steps to introduce the 2-aminoethyl group, monitored by TLC or HPLC .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the stereochemistry and connectivity of the morpholine ring, Boc group, and aminoethyl sidechain .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₂₀N₂O₃, MW 216.28) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹) .
Q. What purification techniques are effective for isolating tert-Butyl (R)-2-(2-aminoethyl)morpholine-4-carboxylate?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates stereoisomers and byproducts .
- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals .
- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomeric impurities, critical for maintaining >97% enantiomeric excess (ee) .
Advanced Research Questions
Q. How does the (R)-stereochemistry influence the compound’s reactivity and biological interactions?
The (R)-configuration enhances binding affinity to chiral biological targets (e.g., enzymes or receptors). For example:
- In drug discovery, the (R)-enantiomer may exhibit improved pharmacokinetic properties compared to the (S)-form due to stereospecific interactions with binding pockets .
- Stability studies show that epimerization at the chiral center is minimized under inert storage conditions (N₂ atmosphere, -20°C) .
Q. What are the common degradation pathways of this compound under experimental conditions?
- Hydrolysis : The Boc group is susceptible to acidic or basic hydrolysis, releasing CO₂ and forming a secondary amine. Stability is pH-dependent, requiring buffered solutions (pH 6–8) for long-term storage .
- Oxidation : The aminoethyl sidechain may oxidize to a nitro or imine derivative, mitigated by antioxidants (e.g., BHT) or anaerobic conditions .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Peptide Mimetics : The morpholine ring and aminoethyl group mimic natural amino acid sidechains, enabling the design of protease-resistant peptides .
- Linker Chemistry : The Boc-protected amine serves as a handle for conjugation with fluorescent probes or drug payloads in targeted therapies .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples)?
- Matrix Interference : Co-eluting biomolecules in plasma or tissue homogenates require selective extraction (e.g., solid-phase extraction with C18 columns) .
- Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity, using transitions like m/z 217 → 160 (characteristic fragment) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
